
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with the CAS Number: 874623-15-1 . It has a molecular weight of 198.25 .
Molecular Structure Analysis
The molecular structure of “N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” is represented by the InChI code: 1S/C8H10N2O2S/c1-3-10 (6 (2)12)8-9-7 (4-11)5-13-8/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis
“N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” is a solid substance . It has a predicted melting point of 118.97° C and a predicted boiling point of 317.1° C at 760 mmHg . The predicted density is 1.3 g/cm 3, and the predicted refractive index is n 20D 1.62 .科学的研究の応用
Anti-Diabetic Potential
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives have been investigated for their potential anti-diabetic properties. A study synthesized a series of S-substituted acetamides derivatives and tested their inhibitory potential against the enzyme α-glucosidase. The compounds showed potent inhibitory potential, suggesting their potential as valuable anti-diabetic agents. The molecules were also analyzed for cytotoxic behavior against brine shrimps, indicating their relevance in pharmacological research (Abbasi et al., 2020).
Anticancer Activity
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives have been studied for their anticancer activity. Specifically, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and evaluated against human lung adenocarcinoma cells and mouse embryoblast cell lines. Certain derivatives showed high selectivity and induced apoptosis, although not as effectively as cisplatin, a standard in chemotherapy (Evren et al., 2019).
Antioxidant and Anti-inflammatory Properties
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives have been assessed for their antioxidant and anti-inflammatory properties. A series of novel derivatives were synthesized and evaluated in various assays such as DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition. Some derivatives exhibited good antioxidant activity in multiple assays, while others showed excellent anti-inflammatory activity, indicating their therapeutic potential in managing oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).
Antimicrobial Activity
The antimicrobial activity of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives has been a focal point of research. For instance, a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized and showed significant in vitro antibacterial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar et al., 2013).
Insecticidal Properties
The potential of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide as an insecticidal agent has been explored. A study utilized it as a precursor for synthesizing various heterocycles, which were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of these compounds in agricultural applications, particularly in pest management (Fadda et al., 2017).
Glutaminase Inhibition
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives have been investigated for their role as glutaminase inhibitors. For instance, BPTES analogs, where BPTES is a potent and selective allosteric inhibitor of kidney-type glutaminase, were synthesized and evaluated. Some analogs retained the potency of BPTES and presented an opportunity to improve its aqueous solubility. These compounds were effective in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).
特性
IUPAC Name |
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-10(6(2)12)8-9-7(4-11)5-13-8/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHVCILBDCZWKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=CS1)C=O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)
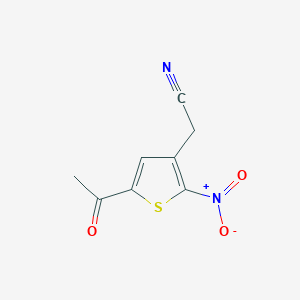
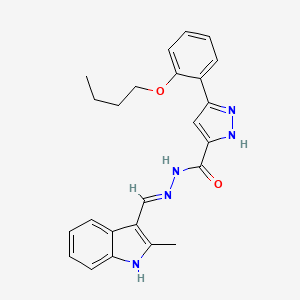
![2-((2-chlorobenzyl)thio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2355003.png)

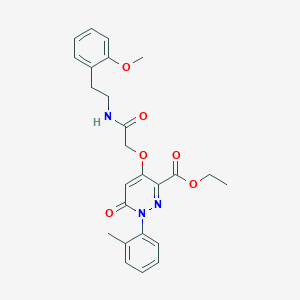
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2355006.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2355007.png)
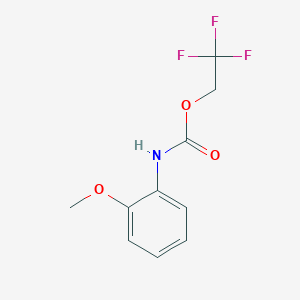
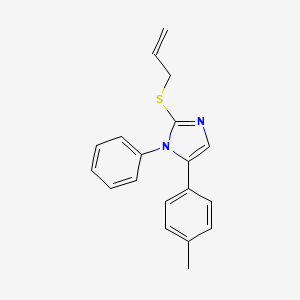
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2355011.png)

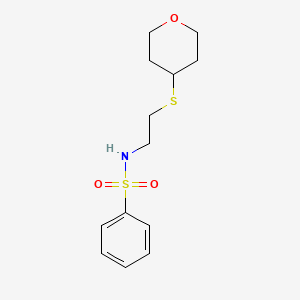
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2355016.png)